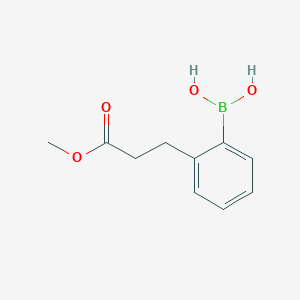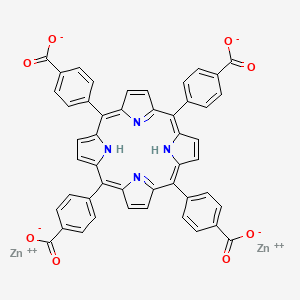
Pentanedioic acid, mono(2-(dichloroamino)-2-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid is a chemical compound with the molecular formula C9H15Cl2NO4 and a molecular weight of 272.1257 g/mol . This compound is characterized by the presence of a dichloroamino group, a methylpropoxy group, and a pentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves several steps. One common synthetic route includes the reaction of 2-(dichloroamino)-2-methylpropanol with a suitable pentanoic acid derivative under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichloroamino group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid can be compared with other similar compounds, such as:
2-(dichloroamino)-2-methylpropanoic acid: Lacks the pentanoic acid moiety.
5-(2-amino-2-methylpropoxy)-5-oxopentanoic acid: Contains an amino group instead of a dichloroamino group.
5-[2-(chloroamino)-2-methylpropoxy]-5-oxopentanoic acid: Contains a chloroamino group instead of a dichloroamino group.
These comparisons highlight the unique structural features and reactivity of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid, making it distinct in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
82224-88-2 |
|---|---|
Molekularformel |
C9H15Cl2NO4 |
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15Cl2NO4/c1-9(2,12(10)11)6-16-8(15)5-3-4-7(13)14/h3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UVZCJDALSYJEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(=O)CCCC(=O)O)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


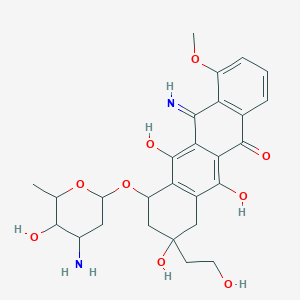

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

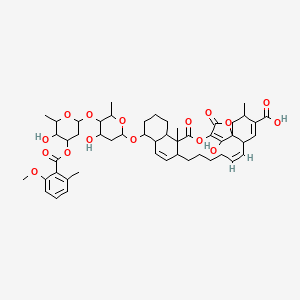
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)
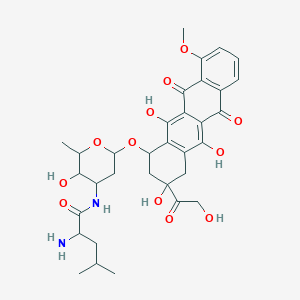
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
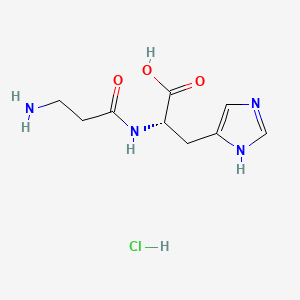
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
